molecular formula C12H20N4 B1386343 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine CAS No. 837421-41-7

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Cat. No.: B1386343
CAS No.: 837421-41-7
M. Wt: 220.31 g/mol
InChI Key: JFMTYIZZCGHGNC-UHFFFAOYSA-N
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Description

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyridine ring substituted with an amine group and a piperazine ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine typically involves the reaction of 3-chloropyridine with 4-isopropylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Isopropyl-piperazin-1-yl)-phenol
  • 4-[6-(4-Isopropyl-piperazin-1-yl)-pyridazin-3-yl]phenol

Uniqueness

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is unique due to its specific substitution pattern on the pyridine and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMTYIZZCGHGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of iron powder (1.4 g, 25.3 mmol, 4 equiv), 1-isopropyl-4-(5-nitro-pyridin-2-yl)piperazine (1.58 g, 6.32 mmol), EtOH (20 mL), H2O (5 mL), and AcOH (2.5 mL) is stirred for 2 h at 90° C., allowed to cool to RT, basified by addition of aqueous ammonia, filtered through a pad of celite and partially concentrated to remove EtOH. The aqueous residue is saturated with sodium chloride and extracted with EtOAc and DCM. The combined organic phase is washed with brine, dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 91:8:1) to afford the title compound as a purple solid: ESI-MS: 221.1 [MH]+; TLC: Rf=0.20 (DCM/MeOH/NH3aq, 91:8:1).
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Synthesis routes and methods II

Procedure details

1-Isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine (0.9 g, 3.6 mmol) is dissolved in MeOH (20 mL) and tin (II) dichloride dihydrate (4 g, 18 mmol) is added. The mixture is cooled using a water bath and conc. HCl is added (4 mL). The reaction is stirred at room temperature overnight. After removing the methanol, the resultant light yellow solution is basified using conc. NaOH (pH 11) and a white precipitate is formed. The solid is collected by filtration and the water is extracted with diethyl ether (5×). The organic layers are combined, dried over MgSO4, filtered, concentrated under vacuum to afford an orange oil which crystallizes on standing to afford an orange solid (0.68 g, 86%).
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0.9 g
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20 mL
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4 g
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Yield
86%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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